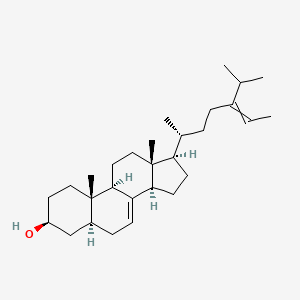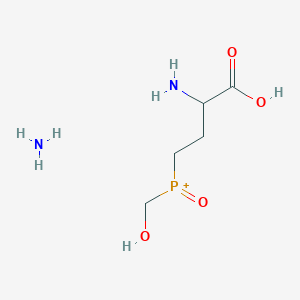
2-Amino-4-(hydroxymethylphosphonoyl)butanoic acid amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(hydroxymethylphosphonoyl)butanoic acid amine is an organic compound that belongs to the class of d-alpha-amino acids. This compound is characterized by the presence of an amino group, a hydroxymethylphosphonoyl group, and a butanoic acid backbone. It is known for its role as a glutamine synthetase inhibitor and is commonly used in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(hydroxymethylphosphonoyl)butanoic acid amine typically involves the following steps:
Starting Materials: The synthesis begins with the use of butanoic acid derivatives and phosphonoyl chloride.
Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the proper formation of the hydroxymethylphosphonoyl group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, and involves continuous monitoring of reaction parameters to ensure consistency and quality .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-(hydroxymethylphosphonoyl)butanoic acid amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxymethylphosphonoyl group to a methylphosphonoyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, reduced phosphonoyl compounds, and substituted amino derivatives .
Aplicaciones Científicas De Investigación
2-Amino-4-(hydroxymethylphosphonoyl)butanoic acid amine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role as a glutamine synthetase inhibitor, which has implications in metabolic research.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases related to glutamine metabolism.
Industry: The compound is used in the production of herbicides and other agrochemicals
Mecanismo De Acción
The primary mechanism of action of 2-Amino-4-(hydroxymethylphosphonoyl)butanoic acid amine involves the inhibition of glutamine synthetase. This enzyme is responsible for the synthesis of glutamine from glutamate and ammonia. By inhibiting this enzyme, the compound disrupts the nitrogen metabolism in organisms, leading to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
Glufosinate-P: A similar compound with a hydroxymethylphosphonoyl group, used as a herbicide.
Phosphinothricin: Another glutamine synthetase inhibitor with similar structural features
Uniqueness
2-Amino-4-(hydroxymethylphosphonoyl)butanoic acid amine is unique due to its specific configuration and the presence of both amino and hydroxymethylphosphonoyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable in various applications .
Propiedades
Fórmula molecular |
C5H14N2O4P+ |
|---|---|
Peso molecular |
197.15 g/mol |
Nombre IUPAC |
(3-amino-3-carboxypropyl)-(hydroxymethyl)-oxophosphanium;azane |
InChI |
InChI=1S/C5H10NO4P.H3N/c6-4(5(8)9)1-2-11(10)3-7;/h4,7H,1-3,6H2;1H3/p+1 |
Clave InChI |
LMGXPPIFCATTPT-UHFFFAOYSA-O |
SMILES canónico |
C(C[P+](=O)CO)C(C(=O)O)N.N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[Carbonato(2-)-O]triphenylbismuth](/img/structure/B12511944.png)

![Tert-butyl 2-[(1,3-dioxoisoindol-2-YL)oxy]-3-phenylpropanoate](/img/structure/B12511951.png)
![(1S,2S,6R,8S)-4-(4-bromobutyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0^{2,6]decane](/img/structure/B12511954.png)
![Tricyclo[10.4.0.04,9]hexadeca-1(16),2,4,6,8,10,12,14-octaene](/img/structure/B12511959.png)
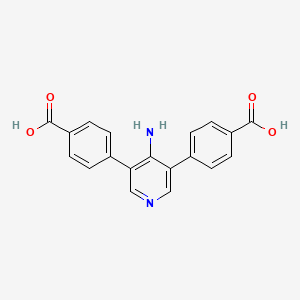
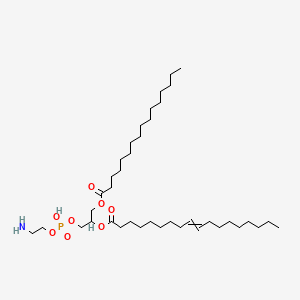
![(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-methylbutoxy)propanoic acid](/img/structure/B12511975.png)


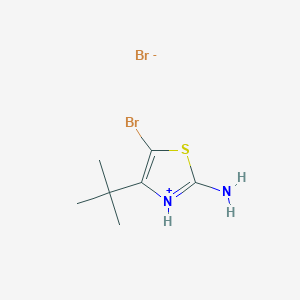
![4-Phenyl-2-({3-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]-2-benzofuran-1-ylidene}methyl)-4,5-dihydro-1,3-oxazole](/img/structure/B12512004.png)
